2-[4-bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
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Overview
Description
2-[4-bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex organic compound featuring multiple heterocyclic rings. This compound is notable for its unique structural properties, which include a bromine atom, a trifluoromethyl group, and multiple nitrogen atoms within its fused ring system. These features make it a subject of interest in various fields of scientific research, particularly in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step organic synthesis. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of organoboron reagents and palladium catalysts under mild conditions . The process includes oxidative addition, transmetalation, and reductive elimination steps to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the concentration of reagents to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[4-bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of its functional groups.
Coupling Reactions: It can engage in coupling reactions such as the Suzuki–Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include organoboron compounds, palladium catalysts, and bases such as potassium carbonate. Reaction conditions typically involve moderate temperatures (50-100°C) and inert atmospheres (e.g., nitrogen or argon) to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield a variety of substituted derivatives, while coupling reactions can produce larger, more complex molecules.
Scientific Research Applications
2-[4-bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and optoelectronic devices.
Biological Research: It is used as a tool compound to study biochemical pathways and molecular interactions in cells.
Industrial Applications: The compound’s stability and reactivity make it useful in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[4-bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can act as an inhibitor or modulator. The presence of the trifluoromethyl group enhances its binding affinity and selectivity for these targets, while the pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine core provides a rigid scaffold for optimal interaction.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to similar compounds, 2-[4-bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine stands out due to its fused ring system, which provides enhanced stability and unique electronic properties
Properties
Molecular Formula |
C12H8BrF3N8 |
---|---|
Molecular Weight |
401.15 g/mol |
IUPAC Name |
4-[4-bromo-1-methyl-5-(trifluoromethyl)pyrazol-3-yl]-10-methyl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C12H8BrF3N8/c1-22-8(12(14,15)16)6(13)7(20-22)9-19-11-5-3-18-23(2)10(5)17-4-24(11)21-9/h3-4H,1-2H3 |
InChI Key |
CYFXDJFSRJSFLX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C(=N1)C2=NN3C=NC4=C(C3=N2)C=NN4C)Br)C(F)(F)F |
Origin of Product |
United States |
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